molecular formula C18H26N4O3S B2661895 4-((3-(3-Allylthioureido)phenyl)amino)-2-(butylamino)-4-oxobutanoic acid CAS No. 1047981-68-9

4-((3-(3-Allylthioureido)phenyl)amino)-2-(butylamino)-4-oxobutanoic acid

Cat. No.: B2661895
CAS No.: 1047981-68-9
M. Wt: 378.49
InChI Key: JAASGKKDVUDGDB-UHFFFAOYSA-N
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Description

4-((3-(3-Allylthioureido)phenyl)amino)-2-(butylamino)-4-oxobutanoic acid is a complex organic compound that features multiple functional groups, including thiourea, phenyl, butylamino, and oxobutanoic acid moieties. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(3-Allylthioureido)phenyl)amino)-2-(butylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiourea derivative: Reacting allyl isothiocyanate with aniline to form 3-(3-Allylthioureido)aniline.

    Coupling reaction: Coupling the thiourea derivative with a suitable butylamino precursor under controlled conditions.

    Oxidation and functionalization: Introducing the oxobutanoic acid moiety through oxidation and subsequent functionalization steps.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl and butylamino groups.

    Reduction: Reduction reactions could target the oxobutanoic acid moiety, potentially converting it to a hydroxyl group.

    Substitution: The phenyl and thiourea groups may participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with thiourea and phenyl groups are often studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound might be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.

Industry

In industry, such compounds could be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with multiple functional groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-(3-Allylthioureido)phenyl)amino)-2-(methylamino)-4-oxobutanoic acid
  • 4-((3-(3-Allylthioureido)phenyl)amino)-2-(ethylamino)-4-oxobutanoic acid

Uniqueness

The uniqueness of 4-((3-(3-Allylthioureido)phenyl)amino)-2-(butylamino)-4-oxobutanoic acid lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(butylamino)-4-oxo-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S/c1-3-5-10-19-15(17(24)25)12-16(23)21-13-7-6-8-14(11-13)22-18(26)20-9-4-2/h4,6-8,11,15,19H,2-3,5,9-10,12H2,1H3,(H,21,23)(H,24,25)(H2,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAASGKKDVUDGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(CC(=O)NC1=CC(=CC=C1)NC(=S)NCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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